molecular formula C7H6IN3 B1378496 3-Amino-6-iodo-4-azaindole CAS No. 1260383-31-0

3-Amino-6-iodo-4-azaindole

Cat. No. B1378496
M. Wt: 259.05 g/mol
InChI Key: IQFCQLSFGBHBAE-UHFFFAOYSA-N
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Description

3-Amino-6-iodo-4-azaindole is a heterocyclic molecule . It is used as a pharmaceutical building block and has a molecular weight of 259.05 g/mol .


Synthesis Analysis

The synthesis of azaindoles involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization . A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure has also been described .


Molecular Structure Analysis

The structure of 3-Amino-6-iodo-4-azaindole is based on the azaindole framework, which is a bioisostere of the indole or purine systems . These entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .


Chemical Reactions Analysis

Azaindole synthesis involves various reactions such as Suzuki-Miyaura coupling, Sonogashira alkynylation, and base-mediated indolization . Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines also affords azaindoles .


Physical And Chemical Properties Analysis

3-Amino-6-iodo-4-azaindole has a density of 2.2±0.1 g/cm3 and a boiling point of 440.1±40.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis Approaches

3-Amino-6-iodo-4-azaindole and its derivatives are synthesized using various methods, contributing significantly to the field of organic chemistry. Notably, palladium-catalyzed heteroannulation is a prominent method used to synthesize trisubstituted 6-azaindoles, showcasing a synthetic interest in azaindoles as bioisosteres for indoles due to the unique properties conferred by the additional nitrogen atom. These compounds have demonstrated biological activities like HIV-1 inhibitory activity, 5-HT6 antagonism, and antagonism of gonadotropin-releasing hormone (Lee & Yum, 2002). Another notable synthesis approach is the inter-/intramolecular oxidative diamination of vinyl aminopyridines, serving as a common pathway to access all four azaindoline heterocycle families, and employing metal-free conditions (Danneman et al., 2015).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques are employed to expedite the synthesis of azaindole derivatives. For instance, under microwave irradiation, the imines/enamines formed between aminopyridines and ketones are converted into corresponding azaindoles, showcasing the versatility of this approach in synthesizing isomeric azaindoles (Lachance et al., 2005). Similarly, microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution is utilized for synthesizing 7-amino-6-azaindoles from 7-chloro-6-azaindoles and various amines (Nechayev et al., 2015).

Biological and Pharmaceutical Applications

Biological Activity

The derivatives of 3-Amino-6-iodo-4-azaindole exhibit a range of biological activities. The synthesis of 3-halo-7-azaindoles through electrophilic cyclization has been particularly noteworthy, yielding biologically useful 7-azaindoles that are synthesized in high yields under ambient conditions. These derivatives hold potential in various biological applications due to their structural properties and high yields (Philips et al., 2019).

Luminescent Properties and Materials Science

The luminescent properties of 7-azaindole derivatives have been extensively investigated for potential uses in biological probes and imaging. Moreover, the coordination chemistry and applications of these compounds in materials science have been explored. For instance, 7-azaindolyl and its derivatives are recognized as excellent blue emitters for organic light-emitting diodes and have displayed rich coordination chemistry with both main group elements and transition metal ions. These properties make them highly versatile in fields ranging from biological imaging to materials science (Zhao & Wang, 2010).

Future Directions

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased, and synthetic innovation has been continuously updated . This suggests a promising future for the development and application of 3-Amino-6-iodo-4-azaindole and related compounds.

properties

IUPAC Name

6-iodo-1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFCQLSFGBHBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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